molecular formula C14H15N3 B1464722 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine CAS No. 1306432-85-8

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine

Cat. No. B1464722
M. Wt: 225.29 g/mol
InChI Key: NVJVNMQRUFQWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which contains both a pyrimidine and an amine group. In chemistry, pyrimidines are six-membered rings containing four nitrogen atoms and two carbon atoms, while amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl groups. 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine has a molecular formula of C13H15N3 and a molecular weight of 211.28 g/mol.

Scientific Research Applications

    CDK2 Inhibitors

    Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors. These compounds significantly inhibited the growth of various cell lines and showed superior cytotoxic activities against MCF-7 and HCT-116. They also revealed significant inhibitory activity against CDK2/cyclin A2 .

    Therapeutic Potential of Pyridopyrimidine Derivatives

    Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

properties

IUPAC Name

2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVNMQRUFQWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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